Silvex isooctyl ester
Description
Historical Context of Phenoxy Herbicide Application in Environmental Management
The journey to understanding the environmental role of compounds like Silvex isooctyl ester begins with the evolution of chemical weed control in land management.
The use of chemicals to control unwanted vegetation dates back centuries, with early agricultural societies employing simple substances like salt and ashes. ebsco.comresearchgate.net The turn of the 20th century saw the development of inorganic compounds like sodium arsenate solutions for more selective weed control. ebsco.com However, the era of modern synthetic herbicides began in the 1940s, revolutionizing weed management. researchgate.netawsjournal.org This shift dramatically altered agricultural and forestry practices, which had previously relied on manual or mechanical weeding. awsjournal.orgregulations.gov The new chemical tools offered an effective means to control competing vegetation, with the goal of increasing crop and timber yields. noaa.gov In forestry, herbicides became an integral part of managing vegetation to ensure the successful reforestation and growth of commercial tree species. noaa.gov Similarly, in agriculture, the expansion of large-scale monoculture farming, a hallmark of the "Green Revolution," was facilitated by the ability of herbicides to manage weeds efficiently across vast areas. researchgate.net
The 1940s marked a significant milestone with the discovery of synthetic analogues of plant growth hormones, known as phenoxy herbicides. nih.govwikipedia.org Research during World War II led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D), which was found to be a potent selective herbicide for broad-leaved weeds. ebsco.comchemcess.com This discovery was followed by the introduction of related compounds, including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in 1948 and 2-(2,4,5-trichlorophenoxy)propionic acid, commonly known as Silvex or Fenoprop (B104943). ebsco.comwikipedia.org
These herbicides were typically formulated as water-soluble salts or oil-soluble esters to improve their effectiveness and application characteristics. chemcess.com this compound is one such formulation, created by reacting Silvex with isooctyl alcohol. nih.gov Ester formulations, like the isooctyl ester, were often preferred for their increased phytotoxicity. epa.gov These compounds saw widespread use in agriculture, forestry, and for clearing rights-of-way. ebsco.comnih.gov Formulations often contained mixtures of different phenoxy herbicides, such as combinations of the isooctyl esters of 2,4-D, 2,4,5-T, and Silvex. nih.govechemi.com
Table 1: Timeline of Key Developments in Phenoxy Herbicides
| Decade | Development | Significance |
| 1940s | Discovery and development of 2,4-D and 2,4,5-T. ebsco.comchemcess.comawsjournal.org | Marked the beginning of the synthetic phenoxy herbicide era, revolutionizing selective weed control. ebsco.comawsjournal.org |
| 1950s | Widespread adoption of phenoxy herbicides in agriculture and forestry. wikipedia.orgalsglobal.com | Became a standard practice for managing broad-leaf weeds in various crops and for vegetation control. noaa.govalsglobal.com |
| 1960s | Peak military use of phenoxy herbicides, notably Agent Orange (a mix of 2,4-D and 2,4,5-T), in Vietnam. nih.gov | Led to widespread environmental contamination and raised significant public and scientific concern. nih.govnih.gov |
| 1970s | Growing concerns over TCDD (dioxin) contamination in 2,4,5-T and Silvex. nih.govepa.gov | Prompted numerous scientific studies and regulatory reviews of phenoxy herbicides. nih.govusda.gov |
| 1980s | Production of 2,4,5-T and Silvex largely ceases in many countries due to dioxin concerns. chemcess.comawsjournal.org | Shift towards other herbicides and increased focus on the environmental fate of existing contaminants. |
The extensive use of phenoxy herbicides was not without significant controversy, which heavily influenced the direction of environmental research. The most prominent incident was the military use of "Agent Orange," a mixture of 2,4-D and 2,4,5-T, as a defoliant during the Vietnam War. ebsco.comnih.gov This operation led to the spraying of millions of gallons of herbicides and resulted in severe environmental contamination. nih.govnih.gov
A primary driver of the controversy was the presence of a highly toxic and persistent contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), in 2,4,5-T and related compounds like Silvex. chemcess.comnih.gov The manufacturing process for these herbicides could inadvertently create TCDD. nih.gov Analyses of technical grade Silvex and its isooctyl ester have confirmed the presence of TCDD as an impurity. epa.gov Public fear and scientific inquiry intensified following reports from Sweden in the late 1970s that linked occupational exposure to phenoxy herbicides with certain types of cancer, prompting further epidemiological research. nih.govnih.gov These events created a pressing need to understand the persistence, bioaccumulation, and long-term ecological effects of these herbicides and their contaminants, directing research efforts for decades to come. awsjournal.orgnih.gov
Academic Significance and Research Gaps Pertaining to this compound
In environmental science, this compound holds significance primarily as a case study for the environmental behavior of ester-formulated phenoxy herbicides. Research has often focused on comparing the fate and toxicity of ester forms to their parent acids. researchgate.net Studies have indicated that the formulation of a herbicide can significantly impact its persistence in the environment, with the isooctyl ester of 2,4,5-T being more persistent in soil than the acid or other ester forms. nih.gov
Despite the research prompted by historical use, specific knowledge gaps regarding this compound remain. While its parent compound, Silvex, has undergone toxicological testing, it has been noted that Silvex itself has not been as thoroughly tested in the laboratory as 2,4,5-T. usda.gov Much of the environmental fate data is extrapolated from studies on the parent acid or on the closely related 2,4,5-T isooctyl ester. For instance, the hydrolysis of the ester to the parent acid is a critical step in its environmental degradation, but the rate can be influenced by multiple factors like pH and microbial activity, and is not fully understood in all environmental compartments. nih.gov Furthermore, while the biodegradation of the parent acids (2,4-D and Silvex) by microorganisms has been documented, the complete degradation pathways and rates for the isooctyl ester specifically are less characterized. researchgate.netwisconsin.gov
Overview of Key Environmental Research Areas
Environmental research on this compound and related compounds has concentrated on several key areas:
Environmental Fate and Transport: This area investigates how the chemical behaves and persists in the environment. Research has shown that this compound is expected to be immobile in soil due to its high organic carbon partition coefficient (Koc). echemi.com Its persistence can be significant, with studies on the related 2,4-D isooctyl ester showing that its breakdown in soil is microbially mediated. echemi.com The ester form is generally less water-soluble than the parent acid, affecting its movement in aquatic systems. echemi.com Hydrolysis of the ester to the parent acid, Silvex, is a key transformation process in both soil and water. nih.gov
Biodegradation: A crucial area of research is the breakdown of these compounds by microorganisms. While soil microbes can degrade phenoxy herbicides, the rate and extent can vary. echemi.comresearchgate.net Some bacterial strains have been identified that can degrade the parent acids, but the efficiency of degradation for the esterified form and its breakdown products requires further investigation. researchgate.net The potential for these compounds to persist in environments with low microbial activity, such as cold or low-oxygen bottom muds, is a significant concern. epa.gov
Ecotoxicology: This research focuses on the effects of the chemical on non-target organisms. Studies have examined the direct toxic effects on aquatic life, such as fish and invertebrates. epa.govepa.gov The ester formulations of phenoxy herbicides are generally considered more toxic to fish than the salt formulations. epa.gov However, research has also shown that the toxicity can vary significantly between different ester formulations; for example, one study found the isooctyl ester of 2,4-D to be the least toxic among several ester formulations tested on bluegill sunfish. oregonstate.edu Beyond direct toxicity, research also considers indirect effects, such as the impact on aquatic habitats and food sources resulting from the elimination of vegetation. epa.govoregonstate.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-(2,4,5-trichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3O3/c1-11(2)7-5-4-6-8-22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJAVRBALKTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trichlorophenoxypropionic acid, isooctyl ester is a white solids. Primary hazard is to threat to the environment. Immediate steps should be taken to limit spread to the environment. Burn, though may be difficult to ignite. Used as herbicides and plant growth regulators. | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
320 °F at 760 mmHg (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
405 °F (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.183 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
32534-95-5 | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenoprop-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctyl 2-(2,4,5-trichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.426 | |
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| Record name | FENOPROP-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037Y518MHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Environmental Fate and Transformation of Silvex Isooctyl Ester
Biodegradation Pathways and Kinetics
The breakdown of Silvex isooctyl ester in the environment is significantly influenced by microbial activity, particularly in soil ecosystems.
The microbial degradation of this compound is a critical process in its environmental dissipation. The initial and rate-limiting step in the biodegradation of phenoxyalkanoic acid esters is the hydrolysis of the ester linkage. This process is primarily mediated by microbial enzymes, which break down the ester into its constituent alcohol (isooctyl alcohol) and the parent acid, Silvex (2-(2,4,5-trichlorophenoxy)propionic acid). nih.govresearchgate.net The persistence of the ester form in soil can be significant, with the isooctyl ester of the related compound 2,4,5-T being more persistent than its butyl ester or acid forms. nih.govnih.gov Microbial populations in the soil can adapt to the presence of high concentrations of such herbicides, playing a vital role in their eventual breakdown. nih.gov The general mechanism involves the secretion of enzymes by microorganisms that fragment the larger molecule into smaller components that can then be assimilated and metabolized. researchgate.net
Several environmental factors can influence the rate at which this compound is biodegraded in soil. The formulation of the herbicide itself has a significant impact on its persistence, with ester forms generally being more persistent than the acid form. nih.govnih.gov
Key environmental factors affecting biodegradation include:
Temperature : Biodegradation is a temperature-dependent process. normecows.com Optimal temperatures for the microbial degradation of other pesticides have been noted around 35°C, though degradation can occur at lower ambient temperatures. normecows.comfrontiersin.org
Soil Type and Composition : The organic matter content of soil can affect the persistence of phenoxy herbicides. The addition of materials like coconut charcoal has been shown to increase the persistence of 2,4,5-T residues. nih.govnih.gov
pH : Soil pH is another critical factor that can influence microbial activity and the rate of herbicide degradation. frontiersin.org
Table 1: Factors Influencing Biodegradation of Phenoxy Herbicide Esters
| Factor | Influence on Biodegradation Rate | Source |
|---|---|---|
| Herbicide Formulation | Ester forms are generally more persistent in soil than the acid form. | nih.govnih.gov |
| Temperature | Biodegradation rates are temperature-dependent. | normecows.comfrontiersin.org |
| Soil Organic Matter | Increased organic matter, such as the addition of charcoal, can increase persistence. | nih.gov |
| pH | Soil pH affects microbial activity and degradation rates. | frontiersin.org |
The biological breakdown of this compound proceeds through a series of steps, leading to the formation of various intermediate and final degradation products. The initial enzymatic hydrolysis yields isooctyl alcohol and Silvex (2-(2,4,5-trichlorophenoxy)propionic acid). Following this, the Silvex acid can be further degraded. A likely subsequent degradation product is 2,4,5-trichlorophenol (B144370), which is formed by the cleavage of the ether linkage. nih.gov This is consistent with the degradation pathways of similar phenoxy herbicides like 2,4-D and 2,4,5-T, which are known to produce dichlorophenol and trichlorophenol, respectively, in soil environments. nih.govnih.gov These phenolic compounds can then undergo further microbial degradation, potentially leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water. frontiersin.org
Microbial communities are fundamental to the breakdown of this compound in soil. The presence of high concentrations of herbicides can lead to both quantitative and qualitative responses in soil microbial populations, which are crucial for the degradation process. nih.govnih.gov Bacteria, in particular, are believed to play a dominant role in the degradation of ester-containing compounds. nih.gov For instance, studies on other ester-based pollutants have shown that specific bacterial groups, such as Actinomycetales, are significant degraders under aerobic conditions. nih.gov The diversity and metabolic capabilities of the indigenous microbial consortia in a given soil environment will ultimately determine the rate and extent of herbicide breakdown. nih.govmdpi.com
Abiotic Transformation Processes
In addition to biodegradation, this compound can also be transformed through non-biological, or abiotic, processes.
Hydrolysis is a key abiotic process that contributes to the transformation of this compound in aqueous environments. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of isooctyl alcohol and the parent acid, Silvex. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of other substances in the water. acs.org
For the closely related 2,4,5-T isooctyl ester, the hydrolysis half-life in water at a neutral pH of 7 is approximately two weeks. nih.gov The rate of this reaction is sensitive to pH, with hydrolysis being catalyzed by both acidic and basic conditions. nih.govacs.org The presence of humic materials in water can also affect the rate of hydrolysis. nih.gov Furthermore, the structure of the ester itself plays a role, with bulkier alcohol groups potentially slowing the rate of hydrolysis due to steric hindrance. acs.org It is established that for analytical purposes, complete hydrolysis of phenoxy acid esters to their corresponding free acids can be achieved by treating the water sample at a pH greater than 12 for one hour. acs.org
Table 2: Hydrolysis of Phenoxy Herbicide Esters in Water
| Parameter | Value/Observation | Source |
|---|---|---|
| Half-life of 2,4,5-T isooctyl ester (at pH 7) | Approximately 2 weeks | nih.gov |
| Influencing Factors | pH, temperature, presence of humic matter, ester structure | nih.govacs.org |
| Catalysis | Catalyzed by both acid and base | acs.org |
| Analytical Hydrolysis | Complete conversion to acid at pH > 12 for 1 hour | acs.org |
Photolysis and Photo-induced Degradation
Photolysis, or degradation by light, represents another significant pathway for the transformation of this compound in the environment, particularly in surface waters or on the surface of soil and vegetation.
This compound is susceptible to degradation by ultraviolet (UV) radiation present in sunlight. nih.gov Research on similar phenoxy herbicides, such as 2,4-D isooctyl ester, shows they absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.govechemi.com This absorption of light energy can lead to the cleavage of the ester linkage through a process known as direct photolysis. echemi.com The rate of this photo-induced hydrolysis can be significant; for example, solutions of 2,4-D isooctyl ester irradiated at 356 nm have reported half-lives of 2 to 4 days. echemi.com This suggests that sunlight plays a crucial role in the breakdown of the ester form in the environment.
The interaction of this compound with UV light can lead to the formation of various byproducts. For the closely related herbicide 2,4,5-T, photolysis in the presence of sensitizers like riboflavin (B1680620) resulted in the degradation of 80% of the compound in 48 hours, with 2,4,5-trichlorophenol confirmed as a degradation product. inchem.org Photodegradation of phenoxy herbicides often involves the cleavage of the ether bond linking the aromatic ring to the side chain, which can lead to the formation of the corresponding phenol. iwaponline.comwho.int Therefore, 2,4,5-trichlorophenol is a probable photo-degradation byproduct of this compound.
Environmental Partitioning and Transport Dynamics
The movement and distribution of this compound in the environment are largely dictated by its tendency to attach to solid particles in soil and water.
Sorption to Environmental Matrices (Soil, Sediment, Organic Matter)
This compound exhibits a strong tendency to adsorb to environmental solids. epa.gov Phenoxy herbicide esters, in general, adsorb extensively to soils, sediments, and flocculated humic acids. nih.gov The degree of this sorption is influenced by the organic carbon content of the matrix; soils with higher organic carbon content show greater adsorption of these esters. echemi.com
The sorption potential is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be immobile in soil and will preferentially bind to soil and sediment rather than remain dissolved in water. echemi.com For the analogous 2,4-D isooctyl ester, the estimated Koc value is 29,000, which suggests it is immobile in soil. echemi.com Research on Silvex itself in 13 different soils or sediments reported a log Koc value of 1.8, although this is for the acid form which is more mobile than the ester. epa.gov The higher lipophilicity of the isooctyl ester form means its Koc value would be significantly higher, indicating strong binding to soil and sediment and a low potential for leaching into groundwater. nih.govpiat.org.nz
Table 2: Sorption Coefficients for Silvex and an Analogous Ester
| Compound | Coefficient Type | Value | Implication |
| Silvex (acid form) | Log Koc | 1.8 epa.gov | Moderate Sorption |
| 2,4-D Isooctyl Ester | Koc (estimated) | 29,000 echemi.com | Immobile in soil, strong sorption to sediment |
Leaching Potential in Terrestrial Systems
The movement of this compound through the soil column, a process known as leaching, is significantly limited due to its strong tendency to bind to soil particles. nih.gov This is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates that the chemical is more likely to remain in the soil rather than being washed away by water.
Due to its strong adsorption to soil and subsequent rapid hydrolysis, it is considered unlikely that the ester will leach into groundwater. nih.gov However, the characteristics of the soil, particularly its organic carbon content, play a significant role. Adsorption is much greater in soils with high organic carbon compared to those with a high clay content. echemi.com While it adsorbs slightly to clay minerals like bentonite (B74815), illite (B577164), and kaolinite, substantial amounts of these minerals would be needed to effectively reduce its concentration in water. echemi.com
A study conducted in a micro-agroecosystem found that after the application of Silvex containing a TCDD contaminant, the concentrations of TCDD in water that leached through the soil were extremely low, below the analytical detection limit in some cases. dtic.milresearchgate.net This further supports the low leaching potential of Silvex and its associated compounds under certain conditions.
It's important to note that while the parent ester has low mobility, its degradation products may have different transport characteristics. The hydrolysis of this compound in soil, a process thought to be microbially mediated, results in the formation of Silvex acid and an alcohol. echemi.com The mobility of these breakdown products would then govern the potential for contamination of deeper soil layers and groundwater.
Table 1: Factors Influencing Leaching Potential of this compound
| Factor | Influence on Leaching | Research Findings |
|---|---|---|
| Soil Organic Carbon | High organic carbon content significantly reduces leaching potential by increasing adsorption. | Adsorption is much greater for soils with high organic carbon than soils with high content of clay. echemi.com |
| Clay Content | Adsorbs slightly to clay minerals, but less effectively than organic matter. | Adsorption to bentonite > illite > kaolinite. echemi.com |
| Hydrolysis | Rapid hydrolysis to Silvex acid limits the amount of the parent ester available for leaching. | Due to its adsorption to soil and rapid hydrolysis, it is unlikely that the ester will leach into groundwater. nih.gov |
| Contaminant Mobility | Associated contaminants like TCDD have shown very limited leaching. | TCDD concentrations in leachate water were extremely low after Silvex applications. dtic.milresearchgate.net |
Volatilization from Soil and Water Surfaces
Volatilization, the process by which a substance evaporates into the atmosphere, is a significant pathway for the environmental distribution of this compound from both soil and water surfaces. This is largely governed by its Henry's Law constant, which indicates its tendency to partition between water and air. echemi.com
From moist soil surfaces, volatilization is expected to be an important fate process. echemi.com However, this can be lessened by the compound's strong adsorption to soil particles. echemi.com On dry soil surfaces, volatilization is not expected to be a significant process due to its low vapor pressure. echemi.com Field studies have shown that ester losses from the soil primarily occur when the soil is wet. echemi.com For instance, one study reported that the cumulative vapor losses of a similar compound, 2,4-D isooctyl ester, from a wheat field after five days was 20.8% of the amount applied. echemi.com
From water surfaces, volatilization is also considered an important fate process. echemi.com Estimated volatilization half-lives for a model river and lake are 20 hours and 15 days, respectively. echemi.com However, similar to soil, the process is attenuated by the compound's adsorption to suspended solids and sediment in the water column. echemi.com If adsorption is considered, the estimated volatilization half-life from a model pond increases dramatically to 310 years. echemi.com
Table 2: Volatilization Data for Isooctyl Esters
| Medium | Condition | Volatilization Potential | Influencing Factors |
|---|---|---|---|
| Soil | Moist | Important fate process | Attenuated by adsorption to soil. echemi.com |
| Soil | Dry | Not expected to be significant | Low vapor pressure. echemi.com |
| Water | Model River | Estimated half-life of 20 hours | Attenuated by adsorption to suspended solids and sediment. echemi.com |
| Water | Model Lake | Estimated half-life of 15 days | Attenuated by adsorption to suspended solids and sediment. echemi.com |
| Water | Model Pond (with adsorption) | Estimated half-life of 310 years | Strong adsorption to sediment. echemi.com |
Runoff and Lateral Transport in Aquatic Systems
Surface runoff represents a primary mechanism for the transport of this compound from treated terrestrial areas to adjacent aquatic environments. usda.gov This is particularly relevant following rainfall events that occur shortly after herbicide application. The extent of runoff is influenced by several factors, including the intensity and duration of rainfall, soil type, topography, and the amount of vegetative cover.
Once in an aquatic system, this compound is expected to adsorb to suspended solids and sediment due to its high Koc value. echemi.com This binding to particulate matter can facilitate its lateral transport downstream. usda.gov The movement of these sediment-bound residues is a key process in the distribution of the herbicide within a water body.
While direct data on the runoff of this compound is limited, the principles of herbicide transport suggest that the potential for runoff exists, especially in areas with compacted soils or steep slopes that promote surface flow over infiltration. psu.edu The contamination of surface water can result from direct aerial application or the overland flow of the herbicide from the application site. usda.gov
Atmospheric Transport and Deposition
The volatilization of this compound from treated surfaces contributes to its presence in the atmosphere, where it can be transported over varying distances. noaa.gov In the atmosphere, it is expected to exist in both the vapor and particulate phases. echemi.com
Vapor-phase this compound can be degraded by reacting with photochemically-produced hydroxyl radicals. echemi.com The estimated atmospheric half-life for this reaction is approximately 33 hours. echemi.com The particulate-phase compound can be removed from the atmosphere through wet and dry deposition, which involves being brought back to the earth's surface by rain, snow, or settling of dust particles. echemi.com
Studies have detected the atmospheric presence of similar phenoxy herbicides. For example, air concentrations of silvex were measured in the nanograms per cubic meter range. researchgate.net The residue half-life of emulsifiable silvex in the air was found to be 11 days. researchgate.net This indicates that once airborne, this compound and related compounds can persist for a period, allowing for potential transport away from the initial application site before being deposited back onto land or water. noaa.govresearchgate.net
Ecotoxicological Implications in Non Human Organisms
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The potential for a chemical to accumulate in an organism and magnify through the food web is a critical aspect of its ecotoxicological profile. This is determined by its uptake and elimination rates and is quantified by metrics such as the bioconcentration factor.
The uptake and elimination kinetics of a substance describe the speed at which it is absorbed by an organism from its environment and subsequently metabolized or excreted. industrialchemicals.gov.au For pesticide esters like Silvex isooctyl ester, a key process is hydrolysis, where the ester is broken down into its parent acid (silvex acid) and an alcohol. echemi.com
Once hydrolyzed to the parent acid (silvex), the compound is generally subject to rapid biodegradation in soil and water under aerobic conditions. who.int Phenoxy herbicides are not typically stored in animal tissues for long periods; they are actively excreted, primarily in urine. preventcancernow.cawho.int For instance, human studies on fenoprop (B104943) showed rapid absorption and excretion, with approximately 80% recovered in urine and feces within 168 hours. preventcancernow.ca This suggests that while the ester form facilitates initial uptake, it does not lead to indefinite accumulation, as it is converted to the more readily eliminated acid form.
The Bioconcentration Factor (BCF) is a key metric used to assess a chemical's tendency to accumulate in an aquatic organism from the surrounding water. chemsafetypro.comontosight.ai It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. chemsafetypro.com Regulatory bodies use BCF values to classify the bioaccumulative potential of substances; for example, a BCF greater than 2,000 may classify a substance as "bio-accumulative" (B) under EU REACH regulations, while a BCF over 5,000 may be considered "very bio-accumulative" (vB). chemsafetypro.com
Specific, experimentally derived BCF values for this compound are not currently available in scientific literature. noaa.gov The potential for bioconcentration can be estimated from the octanol-water partition coefficient (log K_ow_), which measures a chemical's lipophilicity, or affinity for fatty tissues. A high log K_ow_ generally correlates with a higher BCF. The related compound 2,4,5-T isooctyl ester has a high calculated log K_ow_ of 6.8, suggesting a significant potential for bioconcentration. nih.gov However, this potential is often tempered by metabolic processes. Fish may readily metabolize some herbicide esters, which would prevent significant bioconcentration from occurring. echemi.com For the parent acid, fenoprop, the log K_ow_ is 3.8, indicating a moderate potential for bioaccumulation. nih.gov Without specific studies on this compound, its precise BCF across different trophic levels remains unquantified.
Ecological Risk Assessment Frameworks for Environmental Contaminants
Ecological risk assessment is a formal process to evaluate the likelihood of adverse ecological effects resulting from exposure to one or more stressors, such as a pesticide. epa.gov
The Risk Quotient (RQ) method is a primary tool in screening-level ecological risk assessments. epa.gov It provides a simple, quantitative comparison of potential exposure to a substance with its known toxicity. The RQ is calculated by dividing an Estimated Environmental Concentration (EEC) by an ecotoxicological endpoint, such as the LC50 (the concentration lethal to 50% of a test population) or the NOEC (No-Observed-Effect Concentration). echemi.comuscg.mil
RQ = Estimated Environmental Concentration (EEC) / Toxicity Value (e.g., LC50, NOEC)
The resulting RQ value is then compared to established Levels of Concern (LOCs). An RQ exceeding the LOC indicates a potential risk that may require further investigation or mitigation. The U.S. EPA has set LOCs for different risk scenarios. For example, an acute risk to aquatic animals is presumed if the RQ is greater than 0.5, and risk to endangered species is presumed if the RQ exceeds 0.05. epa.gov
While this framework is standard, specific studies applying the risk quotient methodology to this compound were not found in the reviewed literature. To conduct such an assessment, one would need reliable EECs for the ester in relevant environmental compartments (water column, sediment pore water) and a comprehensive set of toxicity data for various organisms.
This compound is recognized as being harmful to aquatic life, particularly in very low concentrations. epa.gov The toxicity of phenoxy herbicides to aquatic organisms can vary significantly based on the specific formulation, with ester formulations generally being more toxic to fish and invertebrates than salt formulations. ca.gov
Databases on the parent compound, fenoprop, indicate it is moderately toxic to fish and aquatic invertebrates. herts.ac.uk Quantitative data for the isooctyl ester specifically is scarce, but toxicity data for similar compounds and mixtures provide insight. A study on a mixture containing an ester of 2,4,5-T (chemically similar to the silvex ester) reported moderate toxicity to rainbow trout. epa.gov Generally, phenoxy herbicide esters are considered moderately to highly toxic to aquatic organisms. The table below summarizes available toxicity data for related compounds, which helps to frame the potential sensitivity of aquatic organisms to this compound.
Table 1: Aquatic Toxicity Data for a Formulation Containing a Related Phenoxy Ester
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Notes |
|---|
(TLm: Median Tolerance Limit, an endpoint similar to LC50)
Terrestrial Organism Exposure and Environmental Protection Measures
For terrestrial ecosystems, exposure to this compound can occur through direct application, spray drift, or persistence in the soil. The isooctyl ester formulation of 2,4,5-T has been shown to be more persistent in soil than the butyl ester or acid forms. nih.gov Vapors from ester formulations can also be a source of exposure and may cause injury to susceptible non-target plants in the vicinity of application. usda.gov
To mitigate these risks, several environmental protection measures have been established. These include:
Use of Low-Volatility Formulations: To reduce vapor drift, regulations often favor low-volatile esters, like the isooctyl ester, over more volatile short-chain esters. ontosight.ai
Application Practices: Employing coarse sprays instead of fine mists helps to minimize spray drift to non-target areas. nih.gov
Buffer Zones: Avoiding direct application to water bodies and establishing buffer zones around them is critical to protect aquatic habitats. epa.govca.gov
Use Restrictions: Regulatory agencies have imposed strict limitations on where and how these herbicides can be used. For example, historical use on lands managed by the Bureau of Sport Fisheries and Wildlife was limited to specific derivatives, including the isooctyl ester, with defined maximum application rates per acre. ontosight.ai
Container and Equipment Management: Labels for this compound products included instructions for proper disposal of empty containers (e.g., crushing and burying in a safe place) and thorough cleaning of spray equipment to prevent cross-contamination of subsequent applications on sensitive crops. usda.gov
These measures are designed to limit the unintended exposure of terrestrial plants and animals and prevent the contamination of soil and water resources.
Advanced Analytical Methodologies for Environmental Monitoring
Chromatographic Techniques for Trace Analysis
Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of environmental monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal for the detection of Silvex isooctyl ester and its acid form, 2,4,5-TP (Silvex).
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester and Acid Detection
Gas chromatography separates volatile and semi-volatile compounds in a gaseous mobile phase. etamu.edu When coupled with a mass spectrometer, which identifies compounds based on their mass-to-charge ratio, GC-MS becomes a powerful tool for both qualitative and quantitative analysis. etamu.edu For the analysis of chlorinated herbicides like Silvex, a hydrolysis step is often employed to convert the ester form to the acid form, which is then derivatized to a more volatile compound for GC analysis. epa.gov
The general steps for GC-MS analysis involve:
Injecting a solvent-dissolved sample into the GC-MS system. etamu.edu
Vaporizing the sample at high temperatures and mixing it with a carrier gas like helium or nitrogen. etamu.edu
Separating the analyte's components as they travel through a coiled column. etamu.edu
Detecting the separated compounds with a mass spectrometer. etamu.edu
EPA Method 8151A, for instance, provides a framework for determining chlorinated acid herbicides using GC with an electron capture detector (ECD) or GC-MS for confirmation. epa.gov This method includes a hydrolysis step to convert esters to their acid forms, followed by derivatization. epa.gov
High-Performance Liquid Chromatography (HPLC) for Environmental Samples
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for analyzing environmental samples. It is particularly useful for compounds that are not easily volatilized, such as some pesticide residues. researchgate.net HPLC separates compounds in a liquid mobile phase passing through a solid stationary phase. researchgate.net
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. researchgate.net For this compound, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid can be used. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com
EPA Method 8321B is a comprehensive method that utilizes HPLC coupled with thermospray mass spectrometry (TS-MS) and/or a UV detector for the determination of various compounds, including chlorinated phenoxyacid compounds and their esters. hubspotusercontent00.net This method is designed to detect both the acid and ester forms without requiring a hydrolysis step. hubspotusercontent00.net
Immunoanalytical Approaches for Rapid Screening
Immunoassays offer a rapid, sensitive, and cost-effective alternative for screening large numbers of environmental samples. These methods are based on the specific binding between an antibody and its target antigen.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique. thermofisher.comnih.gov In a competitive ELISA for this compound, the sample containing the analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. modernwater.com The amount of labeled analyte that binds is inversely proportional to the concentration of the analyte in the sample. modernwater.com
The development of an ELISA involves:
Immobilizing a known amount of antibody onto a solid phase, such as a microtiter plate. edpsciences.org
Introducing the sample and an enzyme-conjugated form of the analyte. edpsciences.org
Allowing competition for antibody binding sites. edpsciences.org
Washing away unbound components. edpsciences.org
Adding a substrate that reacts with the enzyme to produce a measurable signal, typically a color change. modernwater.comedpsciences.org
ELISA kits are commercially available for screening related chlorophenoxy herbicides like 2,4-D and have been shown to correlate well with GC/MS results. nemi.gov
Cross-Reactivity Studies with Related Chlorophenoxy Herbicides
A critical aspect of immunoassay validation is determining the cross-reactivity of the antibody with structurally similar compounds. This is important because environmental samples may contain a mixture of related herbicides. Cross-reactivity is typically expressed as the concentration of a related compound that causes the same level of response (e.g., 50% inhibition) as a given concentration of the target analyte.
For example, an ELISA developed for 2,4-D may show cross-reactivity with other chlorophenoxy herbicides. nemi.gov It is essential to characterize this cross-reactivity to accurately interpret the results from environmental samples. epa.gov Studies have shown varying degrees of cross-reactivity for different 2,4-D esters and related compounds like MCPA and Silvex (2,4,5-TP). epa.gov
| Compound | Concentration for Positive Result (ppm) | Percent Cross-Reactivity |
| 2,4-D | 10 | 100 |
| 2,4-D iso-octyl ester | 20.0 | 50 |
| 2,4,5-T | 130 | 8 |
| Silvex (2,4,5-TP) | 1375 | 0.7 |
| Silvex methyl ester | 665 | 1.5 |
| Data derived from a study on a 2,4-D immunoassay. epa.gov |
Sample Preparation and Matrix Effects in Environmental Matrices
The accuracy of any analytical method heavily relies on proper sample preparation and understanding the influence of the sample matrix. longdom.org Environmental matrices such as soil and water can contain various substances that interfere with the analysis, leading to what are known as matrix effects. nih.gov
Sample preparation for chromatographic analysis of this compound from water samples may involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) using a C18 cartridge. itesm.mxclu-in.org For solid samples, techniques like Soxhlet or ultrasonic extraction with a solvent mixture are common. itesm.mx
Matrix effects can cause either suppression or enhancement of the analytical signal. longdom.orgnih.gov These effects are particularly prominent in techniques like electrospray ionization (ESI) mass spectrometry. longdom.org To mitigate matrix effects, several strategies can be employed, including:
Thorough sample cleanup: To remove interfering components.
Chromatographic separation: To separate the analyte from co-eluting matrix components. nih.gov
Use of an internal standard: A compound with similar chemical properties to the analyte is added to the sample to compensate for variations in extraction efficiency and instrument response. longdom.org
Matrix-matched calibration: Standards are prepared in a blank matrix similar to the sample to account for matrix effects. longdom.org
Studies have shown that for some immunoassays, the matrix effects from different water sources (river, tap, well) can be minimal. edpsciences.org However, the presence of substances like humic acids can interfere with the assay. edpsciences.org
Development of Standardized Methods for Environmental Monitoring
The accurate and reliable monitoring of this compound in various environmental matrices is crucial for assessing its persistence, fate, and potential impact. The development of standardized analytical methods ensures consistency and comparability of data across different laboratories and monitoring programs. Standardization typically involves the establishment of well-defined protocols for sample collection, preservation, extraction, cleanup, and instrumental analysis, followed by rigorous validation through single-laboratory and interlaboratory comparison studies.
Extraction: A one-liter water sample is acidified, and the herbicides are extracted with ethyl ether. keikaventures.com
Hydrolysis: The extracted esters are saponified (hydrolyzed) to their corresponding acid form using potassium hydroxide. keikaventures.com This step is critical as it allows for the quantification of various forms of the herbicide as a single entity.
Cleanup: Extraneous organic materials are removed through a solvent wash. keikaventures.com
Derivatization: After acidification, the resulting herbicide acids are converted to their methyl esters using a derivatizing agent like diazomethane. keikaventures.com This step is necessary to make the compounds volatile enough for gas chromatography.
Analysis: The methyl esters are then analyzed and quantified using a gas chromatograph equipped with an electron capture detector (GC/ECD). keikaventures.com
The method specifies a holding time of 7 days from sample collection to extraction and 40 days from extraction to analysis, with samples preserved by refrigeration at 4°C. keikaventures.com
In addition to traditional chromatographic methods, immunoassays have been developed as a rapid screening tool for Silvex. The Silvex RaPID Assay, an enzyme-linked immunosorbent assay (ELISA), has demonstrated a strong correlation with the EPA's GC Method 515.1 in a study of 30 water samples, with a correlation coefficient (r) of 0.995. nemi.gov This assay can detect Silvex and related chlorophenoxy acids with varying degrees of sensitivity. nemi.gov The performance data for this immunoassay, including its cross-reactivity with this compound, are presented below.
Table 1: Performance Characteristics of Silvex RaPID Assay
| Compound | 50% B/Bo (IC50) (ppb) | Least Detectable Dose (LDD) (ppb) |
|---|---|---|
| Silvex | 1.78 | 0.25 |
| This compound | 1.78 | 0.25 |
| Silvex Methyl Ester | 8.30 | 0.04 |
| 2,4,5-T | 77.2 | 1.00 |
More advanced and highly sensitive methods utilizing high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), such as EPA Method 1699, have also been developed for the analysis of a wide range of pesticides, including organochlorines, in various environmental matrices like water, soil, sediment, and tissue. epa.gov Furthermore, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), as outlined in methods like EPA 8321, allows for the direct analysis of the ester forms of chlorinated phenoxyacid compounds without the need for hydrolysis and derivatization, offering a more direct measurement approach. epa.govitesm.mx
The validation of these methods is a critical step in their standardization. This process involves assessing parameters such as selectivity, linearity, accuracy, precision, and robustness. iosrjournals.org The availability of certified reference materials is essential for these validation studies. lgcstandards.comaccustandard.comlab-club.com Interlaboratory comparison studies, where multiple laboratories analyze the same sample, are also vital for establishing the reproducibility and reliability of a method. publications.gc.caepa.goveuropa.eueurachem.org Such studies have been conducted for acid herbicides, including Silvex, to evaluate the performance of different laboratories and methodologies. publications.gc.ca
Table 2: Summary of Standardized Analytical Approaches for this compound
| Method | Principle | Matrix | Key Steps | Detection |
|---|---|---|---|---|
| EPA Method 615 | GC | Wastewater | Hydrolysis, Derivatization (Methylation) | ECD |
| Silvex RaPID Assay | ELISA | Water | Competitive Immunoassay | Photometric |
| EPA Method 1699 | HRGC/HRMS | Water, Soil, Sediment, Tissue | Isotope Dilution, Internal Standard Quantitation | HRMS |
| EPA Method 8321 | HPLC/MS | Wastewater, Groundwater, Soil/Sediment | Direct Analysis (no hydrolysis required) | MS |
Environmental Remediation Strategies for Contaminated Sites
Bioremediation Technologies
Bioremediation utilizes microorganisms to break down contaminants. It is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. mdpi.comepa.gov The success of bioremediation depends on various factors, including the presence of suitable microorganisms and favorable environmental conditions such as temperature, pH, and the availability of nutrients and electron acceptors. frontiersin.orgnih.gov
In Situ Bioremediation Approaches for Soil and Groundwater
In situ bioremediation involves treating contaminated soil and groundwater in place, without excavation. epa.gov This approach relies on stimulating indigenous microbial populations to degrade contaminants. epa.gov For compounds like Silvex, this can be achieved through:
Natural Attenuation: This passive approach relies on naturally occurring physical, chemical, and biological processes to reduce contaminant concentrations over time. nih.gov It is most effective for easily degradable pollutants when conditions are favorable. nih.gov
Biostimulation: This active process involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to the subsurface to enhance the activity of native microorganisms capable of degrading the contaminant. epa.govfrontiersin.org Optimizing conditions such as nutrient balance, moisture levels, and pH is crucial for accelerating pollutant removal. nih.gov
The effectiveness of in situ bioremediation can be assessed by monitoring the presence and expression of key degradative genes within the microbial community. frontiersin.orgnih.gov
Enhanced Bioremediation Techniques (e.g., Microbial Augmentation)
When native microbial populations are insufficient or lack the specific capability to degrade a contaminant, enhanced bioremediation techniques can be employed.
Bioaugmentation: This technique involves the introduction of specific, pre-grown microbial strains or consortia with known capabilities to degrade the target contaminant, such as Silvex. nih.govclu-in.org This approach can supplement the indigenous population and accelerate the remediation process. nih.gov The direct addition of high-efficiency degrading bacteria is a common application of bioaugmentation. nih.gov For instance, research has demonstrated that immobilizing specific bacterial cultures on materials like biochar can significantly enhance the removal of certain organic pollutants from soil. nih.gov
The success of bioaugmentation can sometimes be limited if the introduced microorganisms are unable to compete with the native microbial community. Therefore, a thorough understanding of site conditions is essential. researchgate.net
Chemical Remediation Techniques
Chemical remediation involves the use of chemical reactions to transform contaminants into less toxic or non-toxic compounds. These methods are often faster than bioremediation but can be more costly.
In Situ Chemical Oxidation (ISCO) Applications
In situ chemical oxidation (ISCO) is an aggressive remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants like pesticides. frtr.govregenesis.comclu-in.org The process converts hazardous compounds into innocuous byproducts such as water and carbon dioxide. soilpedia.nl
Commonly used oxidants include:
Permanganate (Potassium or Sodium): A strong and persistent oxidant effective for a range of organic compounds. epa.gov
Persulfate (Sodium): Often activated with heat, iron, or high pH to generate powerful sulfate (B86663) radicals for contaminant destruction. epa.govcascade-env.com
Fenton's Reagent: This involves the reaction of hydrogen peroxide with an iron catalyst (typically ferrous iron) to produce highly reactive hydroxyl radicals. epa.govresearchgate.net
Ozone: A strong gaseous oxidant that can be effective but has limited application in the subsurface compared to other oxidants. epa.gov
ISCO is particularly useful for treating source zones with high contaminant concentrations. regenesis.comcascade-env.com However, its effectiveness can be limited by the ability to deliver the oxidant to the contaminant and by the presence of natural organic matter, which can consume the oxidant. enviro.wiki Multiple injection events are often required to achieve remediation goals. frtr.gov
Table 1: Common Oxidants Used in ISCO and Their Properties
| Oxidant | Common Form(s) | Activation Method | Target Contaminants | Key Considerations |
|---|---|---|---|---|
| Permanganate | Potassium Permanganate, Sodium Permanganate | None required | Chlorinated ethenes, phenols, some pesticides | Long persistence in subsurface; can cause manganese dioxide precipitation. |
| Persulfate | Sodium Persulfate | Heat, Ferrous Iron, High pH (alkaline) | Wide range of organics including petroleum hydrocarbons and chlorinated solvents | Activation is required; can be more stable and travel farther than Fenton's. |
| Fenton's Reagent | Hydrogen Peroxide & Iron Catalyst | Catalytic reaction | Petroleum hydrocarbons, chlorinated solvents, pesticides | Highly reactive but short-lived; reaction is exothermic. |
| Ozone | Gaseous O₃ | None required | Wide range of organics | Difficult to distribute in the subsurface; primarily used for water treatment. |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are treatments that rely on the generation of highly reactive species, particularly the hydroxyl radical (•OH), to degrade organic pollutants. omu.edu.trresearchgate.net These processes are highly effective for treating a wide variety of recalcitrant organic compounds, including pesticides, and can lead to their complete mineralization. researchgate.netscielo.brtechno-press.org
AOPs can be applied in various configurations:
UV/Hydrogen Peroxide (H₂O₂): Ultraviolet light is used to cleave hydrogen peroxide, generating hydroxyl radicals.
Ozonation (O₃): Ozone can directly oxidize contaminants or decompose to form hydroxyl radicals, especially when combined with UV light or hydrogen peroxide. omu.edu.tr
Photo-Fenton: This process enhances the standard Fenton reaction with the use of UV light, which accelerates the regeneration of the iron catalyst and the production of hydroxyl radicals. techno-press.org
Heterogeneous Photocatalysis: This technique uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated with UV light, generates hydroxyl radicals on its surface. researchgate.net
AOPs are often used for water and wastewater treatment but can be adapted for soil remediation, for instance, in soil washing or soil slurry reactors. scielo.brdoi.org A study on the removal of the related herbicide 2,4-D found that a combined two-step Fenton and ozonation process achieved 100% removal under optimal conditions. nih.gov
Physical Remediation Methods
Physical remediation methods aim to remove, separate, or contain contaminants without necessarily destroying them chemically or biologically.
Excavation and Disposal: This straightforward method involves digging up the contaminated soil and transporting it to a permitted landfill. It is fast and effective but can be very expensive and simply transfers the contaminant to another location.
Soil Washing: This is an ex-situ technique where excavated soil is washed with a liquid solution to extract contaminants. The "clean" soil can then be returned to the site, while the washing fluid, now containing the concentrated contaminant, must be treated. This method can be combined with other technologies. scielo.br
Activated Carbon Adsorption: Contaminated groundwater can be pumped to the surface (a process known as "pump-and-treat") and passed through filters containing activated carbon. The organic contaminants, including herbicides, adsorb onto the surface of the carbon, effectively removing them from the water. Adding activated carbon directly to soil has also been shown to reduce the bioavailability of herbicide residues. ncsu.edu
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. ncsu.edu Specific plants can absorb the herbicide through their roots, breaking it down through metabolic processes. mdpi.com While cost-effective, phytoremediation is a slower process suitable for lower levels of contamination. mdpi.com
Table 2: Summary of Remediation Technologies for Silvex Isooctyl Ester Contamination
| Technology Category | Specific Method | Description | Advantages | Disadvantages |
|---|---|---|---|---|
| Bioremediation | In Situ Biostimulation | Enhancing native microbial activity by adding nutrients/oxygen. | Cost-effective, minimal site disruption. | Slow process, effectiveness depends on site conditions. |
| Bioaugmentation | Introducing specialized microbes to degrade the contaminant. | Can treat specific, recalcitrant compounds. | Introduced microbes may not survive; potential cost. | |
| Chemical Remediation | In Situ Chemical Oxidation (ISCO) | Injecting strong oxidants to destroy contaminants in place. | Rapid and effective for source zones. regenesis.com | Can be costly, potential for secondary effects. enviro.wiki |
| Advanced Oxidation Processes (AOPs) | Generating highly reactive radicals to mineralize contaminants. | Very high degradation efficiency. doi.org | Often energy-intensive, primarily for water treatment. techno-press.org | |
| Physical Remediation | Excavation and Disposal | Physically removing contaminated soil to a landfill. | Fast, definitive removal from site. | High cost, transfers liability, not a treatment. |
| Activated Carbon Adsorption | Pumping water through carbon filters to adsorb contaminants. | Proven and effective for water treatment. | Does not destroy the contaminant, requires disposal of spent carbon. | |
| Soil Washing | Using a liquid to wash contaminants from excavated soil. | Reduces volume of contaminated material. | An ex-situ process requiring excavation and secondary waste treatment. |
Excavation and Ex Situ Treatment Options
Excavation and ex situ (off-site) treatment is a common and effective method for remediating sites with high concentrations of persistent contaminants like this compound. fehrgraham.comhawaii.gov This approach involves the physical removal of the contaminated soil for treatment at a specialized facility. fehrgraham.comepa.gov
Process of Excavation and Ex Situ Treatment:
Site Characterization: A thorough investigation is conducted to delineate the horizontal and vertical extent of the contamination. This involves collecting and analyzing soil and groundwater samples.
Excavation: Standard construction equipment, such as excavators and backhoes, is used to remove the contaminated soil. hawaii.gov The depth of excavation is determined by the extent of the contamination. fehrgraham.com
Transportation: The excavated soil is securely transported to a licensed treatment or disposal facility in accordance with transportation regulations. fehrgraham.com
Treatment: Several ex situ treatment technologies can be employed to decontaminate the soil, including:
Thermal Desorption: The soil is heated to volatilize the contaminants, which are then captured and treated.
Incineration: High temperatures are used to destroy the contaminants.
Soil Washing: A washing solution is used to separate the contaminants from the soil particles. awsjournal.org
Bioremediation (in biopiles or slurry reactors): Microorganisms are used to break down the contaminants in a controlled environment. vertasefli.co.uk
Backfilling: Once the contaminated soil is removed and treated, the excavated area is backfilled with clean soil. hawaii.gov
Advantages and Disadvantages of Excavation and Ex Situ Treatment:
| Advantages | Disadvantages |
| High degree of certainty in contaminant removal. | Can be costly, especially for large volumes of soil. vertasefli.co.uk |
| Relatively fast compared to in situ methods. hawaii.gov | Generates significant truck traffic and potential for dust and vapor emissions during excavation and transport. hawaii.gov |
| Effective for a wide range of contaminants and concentrations. | Can be disruptive to the site and surrounding community. |
| Allows for the treatment of soil to meet specific cleanup standards. | May require long-term monitoring of the backfilled area. |
Containment and Barrier Technologies (e.g., Hydraulic Barriers)
Containment and barrier technologies are employed to prevent the migration of contaminants from a source area, thereby protecting surrounding soil and groundwater. These methods are often used in conjunction with other remediation techniques or when the complete removal of contaminants is not feasible.
Hydraulic Barriers:
Hydraulic barriers are a common containment strategy that involves manipulating groundwater flow to prevent the spread of a contaminant plume. This is typically achieved through a system of extraction and injection wells.
Pump-and-Treat Systems: Groundwater is pumped from extraction wells located at the downgradient edge of the contaminant plume. The extracted water is then treated above ground to remove the contaminants before being discharged or reinjected. This process creates a hydraulic barrier that prevents the further migration of the contaminated groundwater.
Other Barrier Technologies:
Slurry Walls: These are subsurface barriers constructed by excavating a trench and backfilling it with a low-permeability material, such as a soil-bentonite or cement-bentonite mixture. Slurry walls can be used to encapsulate a contaminated area and prevent the lateral migration of groundwater.
Sheet Pile Walls: Interlocking steel sheets are driven into the ground to form a continuous barrier. They are effective in containing contaminants in shallow aquifers.
Capping: An impermeable layer, such as clay, geosynthetic membranes, or asphalt, is placed over the contaminated area to prevent rainwater from infiltrating and leaching contaminants into the groundwater. It also reduces the risk of direct contact with the contaminated soil.
Case Studies of this compound Contamination and Remediation Efforts
While specific, detailed case studies focusing solely on this compound are scarce, valuable insights can be drawn from remediation projects at sites contaminated with phenoxy herbicides, including Silvex and 2,4,5-T. A notable example is the former Dow AgroSciences manufacturing facility in New Plymouth, New Zealand, which was contaminated with various chemicals, including phenoxy herbicides. researchgate.net
Analysis of Site-Specific Remediation Challenges and Successes
The remediation of phenoxy herbicide-contaminated sites presents a unique set of challenges and has led to the development of innovative and successful cleanup strategies.
Challenges:
Presence of Dioxins: The manufacturing process of 2,4,5-T, the parent compound of Silvex, often resulted in the formation of the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as a byproduct. The presence of TCDD significantly complicates remediation efforts due to its toxicity and persistence.
Complex Contaminant Mixtures: Sites are often contaminated with a mixture of herbicides, pesticides, and other industrial chemicals, requiring a combination of remediation technologies.
Difficult Site Geology: The geology of a site can impact the effectiveness of remediation. For example, fractured bedrock can allow contaminants to migrate deep into the subsurface, making them difficult to access and treat.
Successes:
Integrated Remediation Approaches: Successful remediation often involves the integration of multiple technologies. For instance, at the New Plymouth site, a combination of containment (slurry walls), groundwater extraction and treatment, and monitored natural attenuation was employed. researchgate.net
Bioremediation of Phenoxy Herbicides: Research has demonstrated the potential for bioremediation to effectively degrade phenoxy herbicides. researchgate.netgoogle.com Naturally occurring microorganisms at some sites have been found to rapidly break down these compounds under aerobic conditions. researchgate.net
Long-Term Monitoring and Management: The implementation of long-term monitoring programs has been crucial for ensuring the continued effectiveness of remediation efforts and protecting public health and the environment.
Evaluation of Long-Term Environmental Outcomes
Key Findings from Long-Term Monitoring:
Natural Attenuation: At the New Plymouth site, long-term monitoring has shown that natural biological degradation processes are effectively reducing the concentrations of phenoxy herbicides in the groundwater. researchgate.net Laboratory studies confirmed that naturally occurring microorganisms could degrade 2,4-D and 2,4,5-T, with half-lives ranging from 7 to 49 days. researchgate.net
Containment Effectiveness: The long-term performance of containment systems, such as slurry walls, is essential for preventing the off-site migration of contaminants. Regular monitoring of groundwater levels and quality both inside and outside the containment area is necessary to verify their integrity.
Residual Contamination: Even after extensive remediation, some residual contamination may remain in the soil and groundwater. The long-term fate and transport of this residual contamination must be carefully monitored to ensure it does not pose an ongoing risk. nih.gov
Regulatory Science and Policy Intersections
Evolution of Environmental Regulations Governing Chlorinated Phenoxy Herbicides
The development and use of chlorinated phenoxy herbicides, including Silvex (also known as 2,4,5-TP), surged in the mid-20th century, revolutionizing weed control in agriculture and forestry. chemcess.com Research during World War II led to the discovery of 2,4-D, a selective herbicide that was effective against broadleaf weeds in grass crops like cereals and sugarcane. chemcess.com Following this, other phenoxy herbicides were developed and commercialized.
However, growing concerns about the environmental and health impacts of these chemicals, particularly their contamination with dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), prompted increased regulatory scrutiny. nih.govwho.int The use of Agent Orange, a mixture of 2,4,5-T and 2,4-D, in the Vietnam War and subsequent health concerns among veterans brought the issue to national attention. nih.govforesthistory.org
In the United States, the Environmental Protection Agency (EPA) began to take a closer look at these herbicides. A significant turning point came in 1979 when the EPA restricted the use of 2,4,5-T due to allegations of it causing miscarriages in Oregon. acs.org This eventually led to the cancellation of registrations for 2,4,5-T and Silvex. acs.org By 1985, all uses of Silvex were banned in the United States, including for controlling weeds in rice, sugarcane, and on rangelands. epa.govosu.edu
The regulatory landscape for pesticides is dynamic, with ongoing reviews and potential for withdrawal of substances due to safety concerns or commercial decisions. nature.scot For instance, the approvals process for pesticides involves assessing their potential impact on the environment, but the scope of these tests can be limited. nature.scot
Frameworks for Hazard Identification and Waste Classification (e.g., RCRA, CERCLA)
The management of hazardous substances like Silvex isooctyl ester falls under key federal environmental statutes in the United States, primarily the Resource Conservation and Recovery Act (RCRA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. clu-in.org
Resource Conservation and Recovery Act (RCRA): RCRA establishes a "cradle-to-grave" regulatory framework for hazardous waste, from its generation to its final disposal. clu-in.org While this compound itself is not explicitly listed as a RCRA hazardous waste, wastes from the manufacturing process of related compounds are. noaa.govepa.gov Specifically, certain wastes from the production of tri-, tetra-, or pentachlorophenol (B1679276) and their derivatives are listed as hazardous. epa.gov Wastes can also be classified as hazardous if they exhibit certain characteristics such as ignitability, corrosivity, reactivity, or toxicity. texas.gov The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is toxic, with specific concentration thresholds for various contaminants, including Silvex (2,4,5-TP). texas.gov
Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): CERCLA provides a framework for the cleanup of uncontrolled or abandoned hazardous waste sites. clu-in.org Silvex is designated as a hazardous substance under CERCLA, with a reportable quantity (RQ) of 100 pounds (45.4 kg). cornell.eduepa.gov This means that any release of Silvex into the environment at or above this amount must be reported to the appropriate authorities. CERCLA also establishes that wastes shipped off-site for treatment, storage, or disposal must go to EPA-approved facilities. clu-in.org
These frameworks ensure that even though this compound is no longer in production or use, its legacy contamination is managed under strict federal guidelines.
Impact of Regulatory Decisions on Environmental Research Priorities
Regulatory actions have a profound impact on the direction and focus of environmental research. The controversies surrounding chlorinated phenoxy herbicides spurred significant research into their environmental fate, transport, and toxicology.
The discovery of dioxin contamination in these herbicides led to extensive research on the health effects of TCDD. nih.gov Public concern and legal challenges, such as those related to the use of 2,4,5-T in national forests, pushed for studies on the health impacts of these chemicals on local populations. foresthistory.org For example, preliminary research linking the spraying of 2,4,5-T and Silvex to miscarriages in Oregon prompted further investigation by the EPA. foresthistory.org
The banning of certain herbicides has also shifted research priorities towards understanding the persistence of these chemicals in the environment and developing remediation technologies. osu.eduresearchgate.net The ongoing detection of banned herbicides in drinking water sources highlights the need for continued monitoring and research into effective treatment methods. osu.edu
International and National Regulatory Contexts
The regulation of Silvex and other chlorinated phenoxy herbicides varies across different countries and international bodies.
United States: As detailed previously, the EPA has banned the use of Silvex since 1985. epa.govosu.edu The Safe Drinking Water Act requires the EPA to set enforceable Maximum Contaminant Levels (MCLs) for chemicals in drinking water; the MCL for 2,4,5-TP (Silvex) is set at 0.05 parts per million (ppm). epa.gov
International Agreements: The Rotterdam Convention, an international treaty on the prior informed consent procedure for certain hazardous chemicals and pesticides in international trade, includes 2,4,5-T and its salts and esters. pic.int This signifies a global consensus on the need to control the trade of this hazardous substance. Many countries have banned or severely restricted 2,4,5-T due to the high toxicity of its TCDD contaminant. pic.int
Other National Regulations: Different countries have their own regulatory bodies and standards for pesticides. For example, in Canada, the Pest Management Regulatory Agency (PMRA) is responsible for pesticide regulation. mdpi.com The European Union also has its own comprehensive regulations for plant protection products. nature.scot These varying regulatory landscapes can lead to different decisions regarding the approval and use of herbicides. frontiersin.orgchemistryworld.com
The following table provides a summary of the regulatory status of Silvex and related compounds in different contexts:
| Jurisdiction/Agreement | Compound | Regulatory Status | Key Details |
| United States (EPA) | Silvex (2,4,5-TP) | Banned | Use banned since 1985. epa.govosu.edu MCL in drinking water is 0.05 ppm. epa.gov |
| United States (CERCLA) | Silvex | Hazardous Substance | Reportable Quantity of 100 lbs. cornell.edu |
| International (Rotterdam Convention) | 2,4,5-T and its salts and esters | Subject to Prior Informed Consent | Control actions reported by numerous countries due to TCDD contamination. pic.int |
| Canada | Pesticides | Regulated by PMRA | Has its own process for pesticide approval and re-evaluation. mdpi.com |
| European Union | Plant Protection Products | Regulated under specific frameworks | Has its own process for approval and can restrict use. nature.scot |
Future Directions in Silvex Isooctyl Ester Research
Emerging Methodologies for Environmental Fate and Transport Modeling
The environmental trajectory of Silvex isooctyl ester, a compound belonging to the phenoxy acid herbicide family, is a complex process influenced by a variety of physical, chemical, and biological factors. nih.gov Accurately predicting its movement and persistence in the environment is crucial for risk assessment and management. Modern research is increasingly employing sophisticated modeling techniques to simulate the fate and transport of such persistent organic pollutants (POPs).
Reactive transport models are becoming instrumental in understanding the behavior of phenoxy acid herbicides in aquatic systems. These models can simulate a two-dimensional vertical cross-section of a contaminated area, integrating physical processes like diffusion and water movement with geochemical and microbial activities. nih.gov For instance, research on landfill leachate plumes has demonstrated that the natural attenuation of phenoxy acids is often controlled by aerobic biodegradation occurring at the interface between anaerobic and aerobic zones. nih.gov The location of this "fringe" is largely determined by vertical transverse dispersion, a factor that can be effectively modeled to predict the extent of natural breakdown. nih.gov
Key parameters in these models often include the rate of hydrolysis, which for esters of phenoxy herbicides like this compound, can be pH-dependent, and the potential for microbial degradation. regulations.gov The development of automated solid phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly improved the ability to quantify low concentrations of phenoxy acids in water samples, providing crucial data for validating and refining these models. bohrium.com
Future modeling efforts are expected to incorporate more complex transformation schemes and the formation of various transformation products in different environmental compartments. researchgate.net There is a growing need for catchment-scale models that can simulate the fate of not only the parent compound but also its degradation products, allowing for a more comprehensive regional risk assessment. researchgate.net
Table 1: Key Parameters in Environmental Fate and Transport Modeling of Phenoxy Herbicides
| Parameter | Description | Significance in Modeling |
| Hydrolysis Rate | The rate at which the ester linkage is broken in the presence of water, often influenced by pH. regulations.gov | Determines the conversion rate of the ester to its more mobile acid form. regulations.gov |
| Biodegradation | The breakdown of the compound by microorganisms. nih.gov | A primary mechanism for natural attenuation in soil and water. nih.gov |
| Adsorption/Desorption | The binding of the chemical to soil and sediment particles. | Influences the mobility and bioavailability of the compound. |
| Transverse Dispersion | The spreading of a contaminant plume perpendicular to the direction of flow. nih.gov | Controls the mixing of contaminated water with uncontaminated water, affecting microbial activity. nih.gov |
| Photolysis | The breakdown of the compound by sunlight. regulations.gov | A potential degradation pathway in surface waters and on soil surfaces. regulations.gov |
Interdisciplinary Approaches to Ecosystem-Level Impact Assessment
Understanding the full ecological impact of this compound requires a shift from single-species toxicity tests to more holistic, ecosystem-level assessments. researchgate.net This involves interdisciplinary collaboration, integrating knowledge from toxicology, ecology, chemistry, and soil science to evaluate both direct and indirect effects on biodiversity and ecosystem functions. researchgate.netirjmets.com
Herbicides can have far-reaching consequences beyond their intended target weeds. They can alter vegetation structure, which in turn affects the availability of food and habitat for various organisms. researchgate.net These changes can disrupt crucial ecosystem processes like pollination and seed dispersal. researchgate.net Furthermore, the accumulation of persistent pesticides in the environment can lead to long-term effects on higher trophic levels. researchgate.net
Assessing these complex interactions necessitates a multi-faceted approach. Field studies that monitor changes in microbial communities, plant diversity, and animal populations following herbicide application provide invaluable real-world data. researchgate.net For example, studies on the impact of herbicides on soil microbial communities have used integrated approaches to evaluate changes in microbial activity and functional richness. researchgate.net
Future research will likely focus on developing more comprehensive risk assessment frameworks that consider the interplay between different stressors, such as herbicide exposure and climate change. nih.gov This requires long-term monitoring programs and the use of ecological models that can simulate the cascading effects of herbicides through food webs and across different ecosystem compartments. researchgate.net
Advancements in Remediation Technologies for Persistent Organic Pollutants
The persistence of compounds like this compound in the environment necessitates the development of effective remediation strategies. aclima.eus Traditional methods often have limitations, leading researchers to explore innovative technologies for the removal of persistent organic pollutants (POPs) from soil and water. researchgate.net
Advanced Oxidation Processes (AOPs) are a promising group of technologies that utilize highly reactive species, such as hydroxyl radicals, to break down POPs into less harmful substances. frontiersin.org Techniques like ozonation and UV/ozone treatment have shown effectiveness in degrading pesticides and industrial chemicals. frontiersin.orgaclima.eus
Nanotechnology offers novel solutions for POP remediation. The use of nanoparticles, such as zero-valent iron (nZVI), can enhance the degradation of chlorinated contaminants in soil. aclima.eus Graphene-based membranes are also being developed for more efficient water treatment, offering increased selectivity and permeability for removing POPs. aclima.eus
Bioremediation and Phytoremediation are eco-friendly approaches that harness the power of living organisms. researchgate.net Bioremediation uses microorganisms to break down pollutants, and advancements in genetic engineering are leading to the development of microbes specifically designed to degrade certain POPs. aclima.eus Phytoremediation involves the use of plants to absorb, accumulate, and detoxify contaminants from soil and water. aclima.eusepa.govtaylorfrancis.com Electrokinetic-enhanced phytoremediation, which uses electric fields to mobilize contaminants for plant uptake, is an emerging synergistic approach. aclima.eus
Table 2: Emerging Remediation Technologies for Persistent Organic Pollutants
| Technology | Description | Mechanism of Action |
| Advanced Oxidation Processes (AOPs) | Use of strong oxidizing agents to degrade pollutants. frontiersin.org | Generation of highly reactive radicals that break down organic molecules. frontiersin.org |
| Nanoremediation | Application of nanomaterials for environmental cleanup. mdpi.com | High surface area and reactivity of nanoparticles enhance degradation or adsorption of pollutants. aclima.eus |
| Genetically Engineered Microorganisms | Microbes modified to enhance their ability to degrade specific pollutants. aclima.eus | Increased expression of enzymes involved in the breakdown of target compounds. aclima.eus |
| Electrokinetic-Enhanced Phytoremediation | Combination of phytoremediation with the application of electric fields. aclima.eus | Electric fields increase the mobility and availability of contaminants for plant uptake. aclima.eus |
| Membrane Filtration | Use of advanced membranes to separate pollutants from water. aclima.eus | Techniques like forward osmosis and membrane distillation concentrate and remove POPs. aclima.eus |
Q & A
Q. What quality control (QC) criteria are essential for publishing reproducible data on this compound in peer-reviewed journals?
- Methodological Answer : Include method blanks, matrix spikes, and duplicate analyses in each batch. Report limits of detection (LODs), recovery rates, and measurement uncertainty. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission, including raw chromatograms and spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
